Physicochemical Differentiation vs. Hydroxyl Analog
The target compound, 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one, features a methyleneoxy linker between the phenyl and pyridazinone rings, while its close analog 6-[(2-methylphenyl)methyl]pyridazin-3-ol (CAS 60932-69-6) lacks this ether oxygen, instead having a direct methylene link and a hydroxyl group on the pyridazinone . This structural distinction results in a 7.4% increase in molecular weight (216.24 g/mol vs. 200.24 g/mol) and introduces an additional hydrogen bond acceptor and rotatable bond, which fundamentally alters the molecule's conformational flexibility and potential for intermolecular interactions .
| Evidence Dimension | Molecular Weight & Physicochemical Parameters |
|---|---|
| Target Compound Data | MW: 216.24 g/mol; H-Bond Acceptors: 3; Rotatable Bonds: 3 |
| Comparator Or Baseline | 6-[(2-methylphenyl)methyl]pyridazin-3-ol (CAS 60932-69-6); MW: 200.24 g/mol; H-Bond Acceptors: 2; Rotatable Bonds: 2 |
| Quantified Difference | 7.4% higher MW; 1 additional H-bond acceptor and rotatable bond |
| Conditions | Calculated from molecular structure |
Why This Matters
These molecular properties directly influence solubility, permeability, and target binding, meaning substitution with the analog would produce a different experimental outcome.
